N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Overview
Description
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.
Scientific Research Applications
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: Another related compound with similar chemical properties.
Uniqueness
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-19(25(28)26-17-16-20-8-6-7-9-21(20)18-26)27(32(2,29)30)22-12-14-24(15-13-22)31-23-10-4-3-5-11-23/h3-15,19H,16-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMHUCMHADOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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